molecular formula C18H16ClN3OS B2538560 3-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 886898-64-2

3-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No. B2538560
CAS RN: 886898-64-2
M. Wt: 357.86
InChI Key: LSYCWOVVILRZHW-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl 2 catalyst was found to be more effective than other methods .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The synthetic pathway involves a copper-based desulphurization/nucleophilic substitution and a subsequent domino intra and intermolecular C–N cross-coupling reactions .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Pharmacological Activities

Antitumor Activity: Imidazole derivatives have been explored for their potential as antitumor agents. For instance, novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives exhibited moderate to high inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 .

Anti-Infective Properties: Imidazole-containing compounds have demonstrated antimicrobial and antiprotozoal activities. Some organic derivatives of imidazole displayed inhibitory effects on bacterial growth . Additionally, imidazole-based molecules have been investigated as potential inhibitors of quorum sensing in bacteria, which could help combat antibiotic resistance .

Ulcerogenic and Antiulcer Effects: Certain drugs containing a 1,3-diazole ring (such as omeprazole and pantoprazole) are used to treat ulcers by reducing gastric acid secretion. Imidazole-based compounds play a role in these therapeutic effects .

Other Biological Activities: Imidazole derivatives have been reported to exhibit antioxidant, anti-inflammatory, antiviral, and antifungal properties. They also play a role in DNA-based structures and natural products like histidine and purine .

Synthetic Routes

Various synthetic methods exist for preparing imidazole derivatives. Recent advances have focused on regiocontrolled synthesis, enabling the construction of substituted imidazoles with specific functional groups .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates the potential for future research and development in this area.

properties

IUPAC Name

3-chloro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-15-8-4-7-14(11-15)17(23)20-9-10-24-18-21-12-16(22-18)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYCWOVVILRZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

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